(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 158722-22-6
VCID: VC21264745
InChI: InChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)/t13-,14+/m0/s1
SMILES: C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol

(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid

CAS No.: 158722-22-6

Cat. No.: VC21264745

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid - 158722-22-6

Specification

CAS No. 158722-22-6
Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
IUPAC Name (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)/t13-,14+/m0/s1
Standard InChI Key BPBOFBFRBITMMR-UONOGXRCSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC=C3)C(=O)O
SMILES C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O

Introduction

Chemical Properties and Structure

Basic Identification

(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is characterized by its specific stereochemistry and structural features that distinguish it among oxazole derivatives. The compound is identified by the following properties:

PropertyValue
CAS Number158722-22-6
Molecular FormulaC₁₆H₁₃NO₃
Molecular Weight267.28 g/mol
PubChem CID9795341
MDL NumberMFCD22494932
GradeIndustrial Grade

The nomenclature of this compound provides important structural information, with the (4S,5R) prefix indicating the specific stereochemical configuration at positions 4 and 5 of the oxazole ring . This stereochemistry is critical for its chemical reactivity and potential biological activities.

Structural Characteristics

The molecule features a dihydrooxazole ring system (a partially reduced oxazole) with two phenyl groups positioned at the 2 and 4 positions, and a carboxylic acid group at position 5. This unique arrangement creates a chiral molecule with specific three-dimensional spatial orientation that determines its chemical behavior in reactions.

The compound belongs to the broader class of heterocyclic compounds containing both oxygen and nitrogen atoms in a five-membered ring. Its structure can be represented by several synonyms including "(4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid" and "5-Oxazolecarboxylic acid, 4,5-dihydro-2,4-diphenyl-, (4S,5R)-" .

ClassificationDetails
Signal WordWarning
Hazard StatementH302 (Harmful if swallowed)
Precautionary StatementsP264-P270-P301+P312-P330-P501
GHS PictogramIncluded in safety documentation

These safety classifications indicate that while the compound poses some hazards, particularly if ingested, it can be handled safely with appropriate precautions .

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid typically employs stereoselective approaches to ensure the specific configuration at positions 4 and 5. One common method involves:

The enantioselective ring-opening of cyclic acid anhydrides using chiral catalysts, which allows for high stereoselectivity in the final product. This reaction typically requires:

  • Controlled temperature conditions, often mild to moderate

  • Appropriate solvents such as dichloromethane or toluene

  • Chiral catalysts to direct the stereochemical outcome

  • Careful purification procedures to ensure high enantiomeric excess

These synthetic routes must be carefully controlled to maintain the desired stereochemistry, which is essential for the compound's applications, particularly in asymmetric synthesis.

Industrial Production Methods

At industrial scale, production methodologies for this compound include adaptations of laboratory procedures with optimizations for efficiency, yield, and consistency. Key aspects of industrial production include:

  • Implementation of continuous flow reactors and automated systems to enhance production efficiency

  • Scaled-up purification methods to ensure consistent stereochemical purity

  • Quality control procedures to guarantee high-purity products (typically 99%)

Manufacturing capabilities relevant to this compound's production often include specialized reaction types such as:

  • Bromination reactions

  • Esterification reactions

  • Acylation reactions

  • Grignard reactions

  • Low-temperature reactions

  • Chiral compound synthesis using asymmetric methods

These capabilities allow for efficient production of the compound with the required stereospecificity and purity for various applications.

Applications and Uses

Chemical Synthesis Applications

The primary application of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is in chemical synthesis, where it serves several important roles:

  • As an intermediate in organic synthesis reactions

  • In the preparation of complex molecules requiring specific stereochemistry

  • As a potential chiral auxiliary in asymmetric synthesis

  • Specifically as an intermediate in taxane derivative synthesis

The compound's unique stereochemistry makes it particularly valuable in reactions where controlling the three-dimensional arrangement of atoms is crucial for the desired product properties.

Comparative Analysis

To understand the distinctive properties of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid, it is informative to compare it with structurally related compounds:

Related CompoundKey DifferencesSignificance
(4S,5R)-4,5,6-trihydroxy-2-iminohexanoic acidDifferent functional groups, similar stereochemistryDifferent chemical reactivity
(4S,5R)-3-(N-benzoyl)phenyl derivativeSimilar oxazole structure, additional functional groupsDifferent biological activity profile

These comparisons highlight how the specific structural features of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid determine its unique chemical and potential biological properties.

Future Research Directions

Synthetic Innovation

Future research on (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid may focus on:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of new catalytic methods to improve stereoselectivity

  • Scale-up strategies to enhance industrial production efficiency

These advancements would potentially reduce production costs and environmental impact while maintaining or improving product quality.

Expanded Applications

Potential areas for application development include:

  • Further exploration of pharmaceutical applications, particularly in anti-inflammatory and anti-cancer contexts

  • Investigation of the compound's potential as a building block for new materials

  • Use in asymmetric catalysis, leveraging its well-defined stereochemistry

Such research could expand the utility and value of this specialized chemical compound.

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